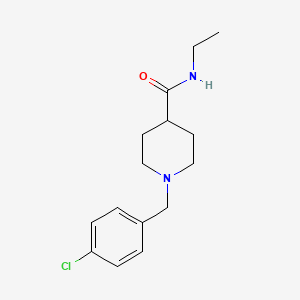![molecular formula C19H15BrClNO3S B5220990 6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one](/img/structure/B5220990.png)
6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a bromine atom, a chlorophenyl group, a thiazolidine ring, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting 2-chlorophenyl isothiocyanate with an appropriate amine under mild conditions.
Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling with Chromenone: The final step involves coupling the brominated thiazolidine derivative with a chromenone precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for its use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3’-chloropropiophenone: Another brominated compound with a chlorophenyl group, used as an intermediate in organic synthesis.
3-Bromo-6-chloropyridine-2-carbonitrile: A brominated pyridine derivative with similar structural features.
Uniqueness
6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one is unique due to its combination of a thiazolidine ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3S/c20-12-5-6-16-11(9-12)10-14(19(24)25-16)17(23)22-7-8-26-18(22)13-3-1-2-4-15(13)21/h1-6,9-10,14,16,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYWRVDOIYOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2C=C3C=C(C=CC3OC2=O)Br)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B5220909.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220911.png)
![N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]acetamide](/img/structure/B5220918.png)
![(3aS,6aR)-5-[(1-ethylpyrazol-4-yl)methyl]-3-[(2-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5220930.png)
![Ethyl 2-[(benzylcarbamoyl)formamido]-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate](/img/structure/B5220940.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)benzamide](/img/structure/B5220944.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5220957.png)
![2-chloro-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5220967.png)
![ethyl 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5220973.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5220985.png)
![2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid](/img/structure/B5220987.png)
![2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B5220992.png)
![3-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-thiophenesulfonamide](/img/structure/B5221001.png)
